molecular formula C14H20N2O3 B7532153 4-(3-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one

4-(3-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one

Cat. No.: B7532153
M. Wt: 264.32 g/mol
InChI Key: JAGGSNHPLQASJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one, commonly known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPMC is a heterocyclic compound that belongs to the class of pyridinones. It has a molecular formula of C13H17N2O2 and a molecular weight of 231.29 g/mol.

Mechanism of Action

The mechanism of action of EPMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. EPMC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EPMC has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce the production of inflammatory mediators. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPMC for lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and metastasis. However, one of the limitations of EPMC is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on EPMC. One area of interest is the development of more efficient synthesis methods for EPMC, which could increase its availability for research purposes. Another area of interest is the development of EPMC analogs with improved solubility and bioavailability, which could enhance its therapeutic potential. Finally, further studies are needed to fully elucidate the mechanism of action of EPMC and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of EPMC involves the reaction between 4-(3-hydroxypropyl)-1-methylpyridin-2(1H)-one and ethyl chloroformate in the presence of triethylamine. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of EPMC is typically around 60-70%.

Scientific Research Applications

EPMC has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of EPMC is in the field of medicinal chemistry. EPMC has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Properties

IUPAC Name

4-(3-ethoxypiperidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-19-12-5-4-7-16(10-12)14(18)11-6-8-15(2)13(17)9-11/h6,8-9,12H,3-5,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGGSNHPLQASJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCN(C1)C(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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